![molecular formula C15H14BrNO5S B4537343 methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4537343.png)
methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate
Description
Methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound with potential applications in various fields of chemistry and materials science. Its structure and properties make it a subject of interest for researchers aiming to explore its synthesis methods, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate typically involves multi-step reactions, starting from basic aromatic compounds or benzoic acid derivatives. For instance, Xu et al. (2018) optimized the synthesis process of a related sulfonyl compound, achieving a total yield of 63.7% through etherification, sulfonyl chloride, amine, and esterification steps (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like XRD (X-ray diffraction), FT-IR (Fourier-transform infrared spectroscopy), and NMR (Nuclear Magnetic Resonance). Murugavel et al. (2017) reported on the synthesis of a related compound, with its structure confirmed by XRD, FT-IR, and NMR, indicating a detailed molecular structure analysis approach (Murugavel et al., 2017).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cyclization, as described by Ukrainets et al. (2014), where the compound cyclized in the presence of bases to give specific anilides (Ukrainets et al., 2014). Such reactions are crucial for synthesizing more complex organic molecules with potential biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are vital for understanding the compound's behavior in different environments. The crystal structure, for instance, helps in understanding the material's stability and potential applications in crystal engineering and design.
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are essential for applications in medicinal chemistry and materials science. The work by Murugavel et al. (2017) provides insights into the compound's reactivity and stability through detailed DFT (Density Functional Theory) computations and molecular docking studies (Murugavel et al., 2017).
properties
IUPAC Name |
methyl 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-21-14-8-7-12(9-13(14)16)23(19,20)17-11-5-3-10(4-6-11)15(18)22-2/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDOUFGLDOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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